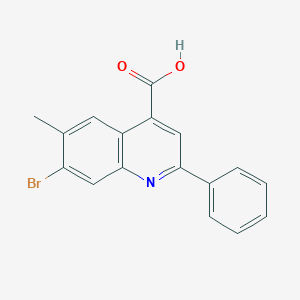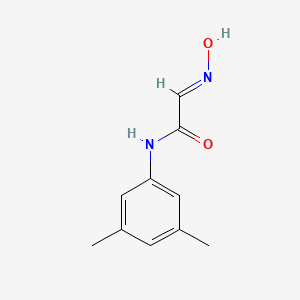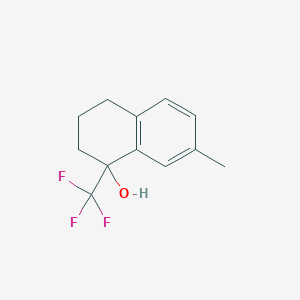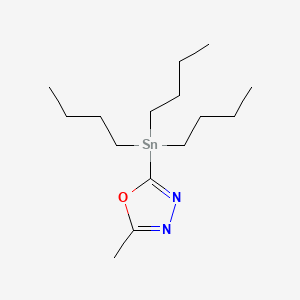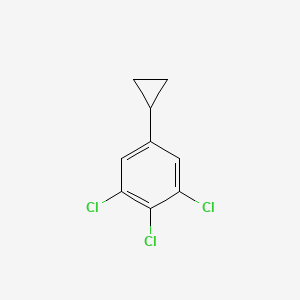
1,2,3-Trichloro-5-cyclopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloro-5-cyclopropylbenzene is a chemical compound with the molecular formula C9H7Cl3 It is a derivative of benzene, where three chlorine atoms and a cyclopropyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-cyclopropylbenzene can be synthesized through various methods. One common approach involves the chlorination of cyclopropylbenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like ferric chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
1,2,3-Trichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated benzoic acids or other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
科学的研究の応用
1,2,3-Trichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on different biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of 1,2,3-Trichloro-5-cyclopropylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1,2,3-Trichloro-5-cyclopropylbenzene can be compared with other trichlorobenzene derivatives:
1,2,3-Trichlorobenzene: Similar in structure but lacks the cyclopropyl group. It has different physical and chemical properties.
1,2,4-Trichlorobenzene: Another isomer with chlorine atoms in different positions. It is a colorless oil, unlike the solid form of this compound.
1,3,5-Trichlorobenzene: Also an isomer with distinct properties. It is used in different industrial applications compared to this compound.
特性
分子式 |
C9H7Cl3 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC名 |
1,2,3-trichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
InChIキー |
AKELKCQMNMHYAZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(C(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
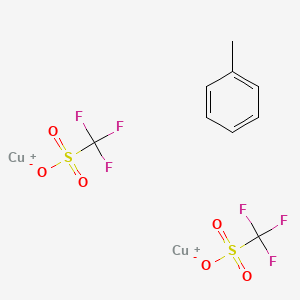

![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
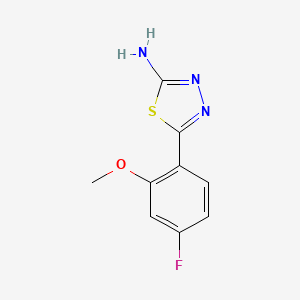
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)



